Product packaging for 2-Methyl-7-nitroquinolin-4(1H)-one(Cat. No.:CAS No. 64334-95-8)

2-Methyl-7-nitroquinolin-4(1H)-one

Cat. No.: B11899475
CAS No.: 64334-95-8
M. Wt: 204.18 g/mol
InChI Key: RISSXSDSYFLKOV-UHFFFAOYSA-N
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Description

2-Methyl-7-nitroquinolin-4(1H)-one is a synthetically accessible nitro-substituted quinolinone derivative of significant interest in medicinal chemistry and drug discovery research. The quinolin-4-one core is a privileged scaffold in heterocyclic chemistry, known for a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects . The strategic incorporation of a nitro group at the 7-position is a key structural feature, as nitroaromatic compounds are widely investigated for their potent activity against infectious diseases . Specifically, analogues such as 8-nitroquinolin-2(1H)-ones have demonstrated promising antitrypanosomal and antileishmanial activity, acting as substrates for parasite-specific nitroreductase (NTR) enzymes . This bioactivation mechanism, which is not present in mammalian cells, can lead to the generation of cytotoxic metabolites that selectively target the parasites, making this chemical class a valuable starting point for developing new therapies for neglected tropical diseases . Furthermore, the methyl group at the 2-position offers a site for further chemical modification, allowing researchers to fine-tune the compound's physicochemical properties and explore structure-activity relationships. This compound is supplied For Research Use Only and is intended for use in laboratory studies, such as in vitro screening, mechanism of action studies, and as a building block for the synthesis of more complex chemical entities. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O3 B11899475 2-Methyl-7-nitroquinolin-4(1H)-one CAS No. 64334-95-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64334-95-8

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-methyl-7-nitro-1H-quinolin-4-one

InChI

InChI=1S/C10H8N2O3/c1-6-4-10(13)8-3-2-7(12(14)15)5-9(8)11-6/h2-5H,1H3,(H,11,13)

InChI Key

RISSXSDSYFLKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Methyl 7 Nitroquinolin 4 1h One

Historical Evolution of Quinolone Synthesis and Relevant Named Reactions

The quest to synthesize the quinoline (B57606) ring system, driven by the biological significance of its derivatives, has led to the development of several eponymous reactions. nih.govmdpi.com Early methods like the Skraup and Doebner-Miller syntheses provided access to quinolines from anilines and α,β-unsaturated carbonyl compounds, often under harsh acidic conditions. jptcp.com

Subsequent developments by chemists such as Max Conrad, Leonhard Limpach, Ludwig Knorr, and Wilhelm Pfitzinger introduced more versatile and refined methods, particularly for the synthesis of quinolones, which are quinoline rings containing a carbonyl group. wikipedia.orgwikipedia.orgpasteur.fr These reactions, including the Conrad-Limpach, Knorr, and Pfitzinger syntheses, form the classical toolkit for constructing the 4-quinolone scaffold, the core of the target molecule. mdpi.comjptcp.com

Named Reaction Reactants Product Type Reference
Conrad-Limpach Synthesis Aniline (B41778) + β-ketoester4-Hydroxyquinoline (B1666331) wikipedia.org
Knorr Synthesis Aniline + β-ketoester2-Hydroxyquinoline researchgate.net
Pfitzinger Reaction Isatin (B1672199) + Carbonyl CompoundQuinoline-4-carboxylic acid wikipedia.org
Gould-Jacobs Reaction Aniline + (Alkoxymethylene)malonic ester4-Hydroxyquinoline-3-carboxylic acid mdpi.com

Established Synthetic Routes to 4-Quinolone Scaffolds

The synthesis of 4-quinolones, which exist in tautomeric equilibrium with 4-hydroxyquinolines, relies on several robust and adaptable methods.

The Conrad-Limpach synthesis is a primary route to 4-hydroxyquinolines. wikipedia.org It involves the reaction of an aniline with a β-ketoester. The reaction proceeds through two key stages: first, the formation of a β-arylaminoacrylate intermediate at moderate temperatures (around 100-140 °C), followed by a high-temperature thermal cyclization (annulation) at approximately 250 °C to yield the 4-hydroxyquinoline. nih.govwikipedia.orgmdpi.com The use of high-boiling inert solvents like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org

The Knorr quinoline synthesis is closely related but typically yields the isomeric 2-quinolone. researchgate.net In this reaction, a β-ketoanilide is pre-formed from the aniline and β-ketoester and is then cyclized under acidic conditions (e.g., with sulfuric acid). mdpi.com The distinction between the Conrad-Limpach and Knorr pathways demonstrates a critical principle of regioselectivity: the reaction conditions dictate which isomer is formed. Heating the reactants without acid favors the formation of the acrylate (B77674) intermediate for the 4-quinolone (Conrad-Limpach), while acid catalysis at lower temperatures promotes anilide formation, leading to the 2-quinolone (Knorr). mdpi.commdpi.com

The Pfitzinger reaction offers a different approach, starting from isatin. researchgate.net Treatment of isatin with a base hydrolyzes the amide bond to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a carbonyl compound (like a ketone or aldehyde) and cyclizes to form a substituted quinoline-4-carboxylic acid. wikipedia.org This method is particularly useful for accessing quinolines with a carboxylic acid group at the C-4 position.

Regioselectivity, the control over the position of substituents, is a paramount challenge in quinoline synthesis. numberanalytics.com As noted, the temperature and catalyst in the reaction of anilines with β-ketoesters can selectively produce either 4-quinolones or 2-quinolones. mdpi.com

A more significant challenge lies in controlling the substitution pattern on the benzene (B151609) ring portion of the quinolone. Direct functionalization, such as nitration, of a pre-formed quinolone ring often leads to a mixture of products or favors positions other than the desired one. For instance, the nitration of 1-methyl-2-quinolone (B133747) results in substitution primarily at the 6-position, followed by the 3- and 8-positions. nih.gov Achieving a C-7 substitution via this route is inefficient.

The most effective and widely adopted strategy to ensure correct regiochemistry is to use a starting aniline that already contains the desired substituent in the correct position. This "built-in" approach transfers the challenge of regioselectivity to the synthesis of the aniline precursor, which is often more straightforward. For the synthesis of a 7-nitroquinolone, a 3-nitroaniline (B104315) would be the required starting material.

Specific Synthetic Approaches for 2-Methyl-7-nitroquinolin-4(1H)-one Construction

While direct synthesis reports for this compound are scarce in readily available literature, its synthesis can be confidently proposed based on established methodologies for analogous compounds. The synthesis of 4-hydroxy-2-methyl-6-nitroquinoline, for example, is achieved via a Conrad-Limpach reaction using 4-nitroaniline (B120555) and ethyl acetoacetate (B1235776). nih.gov By analogy, the synthesis of the 7-nitro isomer would proceed as follows:

Step Reaction Reactants Product
1Condensation3-Nitroaniline + Ethyl acetoacetateEthyl 3-(3-nitroanilino)but-2-enoate
2Thermal CyclizationEthyl 3-(3-nitroanilino)but-2-enoateThis compound

The directed introduction of the nitro group at the C-7 position is best achieved by employing a substituted aniline as a precursor. The Conrad-Limpach synthesis using 3-nitroaniline and ethyl acetoacetate is the most logical and direct route. The 3-position of the nitro group on the aniline ring directly translates to the 7-position in the resulting quinolone ring system after cyclization.

This strategy circumvents the poor regioselectivity of direct nitration on the quinolone nucleus. nih.gov Attempting to nitrate (B79036) 2-methylquinolin-4(1H)-one would likely require harsh conditions and yield a mixture of isomers, with the 6- and 8-nitro products predominating, making the isolation of the desired C-7 isomer difficult and inefficient. The "built-in" approach starting with 3-nitroaniline ensures that the nitro group is placed exclusively at the 7-position. nih.gov

The target molecule, this compound, is achiral and possesses no stereocenters. Therefore, considerations of stereochemical control, such as the selective formation of enantiomers or diastereomers, are not applicable to its synthesis. rijournals.com

However, functional group compatibility is a relevant concern. The synthesis must accommodate the electron-withdrawing and potentially heat-sensitive nitro group. The high temperatures required for the thermal cyclization step of the Conrad-Limpach synthesis (around 250 °C) are generally tolerated by the nitro group, as evidenced by its successful use in the synthesis of nitroquinolone analogs. nih.gov The reaction conditions are typically non-reducing, preserving the nitro functionality. The starting materials, 3-nitroaniline and ethyl acetoacetate, are robust and commercially available, making the proposed route feasible and efficient.

Optimization and Green Chemistry Principles in the Synthesis of this compound

Traditional methods for quinoline and quinolinone synthesis, such as the Conrad-Limpach or Knorr cyclizations, often require harsh conditions, strong acids or bases, and high temperatures, leading to significant waste and potential side products. Modern synthetic chemistry emphasizes the optimization of these processes by incorporating green chemistry principles, focusing on catalyst efficiency, safer solvent choices, and waste reduction.

The efficiency of quinolinone synthesis can be dramatically improved through the development of advanced catalysts. While traditional syntheses may rely on non-specific acid or base catalysts, recent research has focused on heterogeneous and nanocatalysts to enhance reaction rates, yields, and selectivity.

For instance, in the synthesis of the related 2-methyl-6-nitroquinoline (B57331), the use of silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) as a catalyst has demonstrated significant improvements over conventional methods. nih.gov These near-homogeneous catalysts provide a large surface area that facilitates both the condensation and cyclization steps of the reaction. nih.gov The acidic surface of the silica (B1680970) coating is believed to stabilize unstable intermediates, leading to a marked increase in reaction yield. nih.gov Optimization studies have shown that a catalyst loading of 6% (w/w) is optimal, doubling the reaction yield and reducing the reaction time from 110 minutes to 80 minutes. nih.gov Such nanocatalyst systems are often recoverable using an external magnet, simplifying purification and allowing for catalyst recycling, which aligns with green chemistry goals. nih.gov

Table 1: Effect of Fe₃O₄@SiO₂ Nanocatalyst on a Representative Nitroquinoline Synthesis

Catalyst Loading (% w/w) Reaction Time (min) Yield (%)
0 (Uncatalyzed) 110 ~20-47%
2 95 55
4 85 78
6 80 94
8 80 94

Data adapted from a study on 2-methyl-6-nitroquinoline synthesis, illustrating a principle applicable to related quinolinones. nih.gov

This approach highlights a promising strategy for enhancing the efficiency of this compound synthesis, moving away from less efficient and often stoichiometric traditional catalysts like silica, alumina, or zeolites. nih.gov

Solvent choice is a critical factor in the environmental impact of a synthetic process. Efforts to replace hazardous organic solvents with greener alternatives are a cornerstone of modern synthesis. For heterocyclic compounds, reactions in water or solvent-free conditions are highly desirable. scirp.org For example, catalyst-free nucleophilic substitution reactions of nitroimidazoles have been successfully carried out in water, which serves as a non-toxic, inexpensive, and environmentally benign medium. scirp.org

Another green strategy involves moving to solvent-free "fusion reactions." In the synthesis of related quinazoline (B50416) systems, heating reactants together without a solvent has been shown to prevent side reactions, such as ring-opening, which can occur in solvent-based systems. nih.gov This approach simplifies work-up procedures and eliminates solvent waste.

Waste minimization is also achieved by optimizing reaction conditions to improve selectivity and reduce the formation of byproducts. For the nitration of quinazolinone precursors, careful control of temperature and reaction time is crucial. praxilabs.com Studies have shown that there is an optimal temperature and duration that maximizes the yield of the desired mononitrated product while minimizing the formation of dinitrated impurities, thereby reducing the need for extensive purification and decreasing chemical waste. praxilabs.com

Post-Synthetic Functionalization and Chemical Derivatization of this compound

The electron-withdrawing nature of the nitro group and the inherent reactivity of the quinolinone system provide multiple sites for post-synthetic modification. These transformations are key to creating libraries of derivatives for various applications.

The nitro group is a versatile functional handle that can be transformed into a variety of other groups, with its reduction to an amino group being the most fundamental transformation. researchgate.net This reduction can be achieved using various reagents, including metal catalysts like zinc in acetic acid. mdpi.com

The resulting 7-amino-2-methylquinolin-4(1H)-one is a key intermediate for further derivatization. The amino group can be acylated to form amides or can be converted into a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions. mdpi.com

Furthermore, the newly formed amino group can participate in cyclization reactions. For example, if a suitable functional group is present on an adjacent position, intramolecular condensation can lead to the formation of new fused heterocyclic rings. The autoxidation of related 4-hydrazinylquinolin-2(1H)-ones has been shown to result in dimerization and cyclization, yielding complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures. researchgate.net This illustrates the potential for building intricate molecular architectures starting from a transformed nitro group precursor.

The electronic properties of the this compound ring dictate its reactivity towards substitution. The strong electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution, making such reactions challenging. However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). nih.gov

Nucleophilic substitution is particularly facile at positions activated by the nitro group. In related nitroquinolone systems, a halogen (like chlorine) at the C-4 position is highly susceptible to displacement by a variety of nucleophiles. mdpi.commasterorganicchemistry.com This allows for the introduction of diverse functionalities.

Table 2: Examples of Nucleophilic Substitution on a 4-Chloro-3-nitro-2-quinolone Scaffold

Nucleophile Reagent Introduced Functional Group
Azide NaN₃ -N₃
Amine R-NH₂ -NHR
Alkoxide R-O⁻ -OR
Thiolate R-S⁻ -SR
Malonate CH₂(COOEt)₂ -CH(COOEt)₂

Data adapted from studies on 4-chloro-3-nitro-2-quinolone. mdpi.commasterorganicchemistry.com

The methyl group at the C-2 position of the quinolinone ring possesses acidic protons due to the influence of the adjacent ring nitrogen and the conjugated system. This acidity allows the methyl group to act as a site for functionalization, most commonly through condensation reactions. researchgate.net

Deprotonation of the C-2 methyl group with a suitable base generates a nucleophilic carbanion that can react with various electrophiles, particularly aldehydes. The Claisen-Schmidt condensation, which involves the reaction of a ketone or, in this case, an activated methyl group, with an aromatic aldehyde lacking an α-hydrogen, is a classic method for this transformation. wikipedia.orgbyjus.com This reaction typically proceeds under basic conditions and results in the formation of a styryl-type derivative, extending the conjugation of the system. nih.govresearchgate.net

The reaction of 2-methylquinolines with aromatic aldehydes, often in the presence of a catalyst or in a suitable solvent system like acetic acid, yields 2-styrylquinolines. nih.govresearchgate.net This reaction provides a straightforward route to introduce a variety of substituted aryl groups at the C-2 position, significantly diversifying the parent structure. The resulting α,β-unsaturated system can also serve as a handle for further chemical modifications.

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net These reactions have been widely applied in the pharmaceutical industry for the synthesis of complex molecules. researchgate.net For the peripheral functionalization of the this compound scaffold, these methods offer a powerful strategy to introduce a diverse array of substituents, thereby modulating its physicochemical and biological properties. The core principle of these reactions involves the catalytic cycle of a palladium complex, which typically includes oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

The functionalization of the quinolinone core often requires a leaving group, such as a halogen or triflate, at the desired position. The subsequent cross-coupling with various partners, including boronic acids (Suzuki-Miyaura coupling), terminal alkynes (Sonogashira coupling), and alkenes (Heck coupling), allows for the introduction of new functionalities. organic-chemistry.orgorganic-chemistry.orgwikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for the success of these transformations and often requires careful optimization. rsc.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.comsemanticscholar.org This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids and their derivatives. semanticscholar.org

In the context of modifying this compound, a precursor such as a halo-substituted this compound would be reacted with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. For instance, coupling with arylboronic acids can introduce various substituted phenyl rings at the periphery of the quinolinone structure. Recent advancements have even demonstrated the use of nitroarenes as electrophilic coupling partners in Suzuki-Miyaura reactions, which could potentially allow for the direct functionalization of the nitro-substituted ring, although this application on the specific this compound scaffold would require further investigation. semanticscholar.orgresearchgate.netnih.gov

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
Halo-2-methyl-7-nitroquinolin-4(1H)-oneArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterAryl-substituted this compound
Halo-2-methyl-7-nitroquinolin-4(1H)-oneVinylboronic acidPd(dppf)Cl₂Na₂CO₃DioxaneVinyl-substituted this compound
Halo-2-methyl-7-nitroquinolin-4(1H)-oneAlkylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃THFAlkyl-substituted this compound

This table represents hypothetical examples based on general Suzuki-Miyaura reaction conditions and would require experimental validation for the specific substrate.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

For the derivatization of this compound, a halo-substituted version of the molecule can be coupled with a terminal alkyne to introduce an alkynyl moiety. This functional group can serve as a handle for further transformations, such as cycloaddition reactions or conversion to other functional groups. The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
Halo-2-methyl-7-nitroquinolin-4(1H)-onePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF(Phenylethynyl)-2-methyl-7-nitroquinolin-4(1H)-one
Halo-2-methyl-7-nitroquinolin-4(1H)-oneTrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene(Trimethylsilylethynyl)-2-methyl-7-nitroquinolin-4(1H)-one
Halo-2-methyl-7-nitroquinolin-4(1H)-onePropynePd(OAc)₂ / XPhosCs₂CO₃Dioxane(Prop-1-yn-1-yl)-2-methyl-7-nitroquinolin-4(1H)-one

This table represents hypothetical examples based on general Sonogashira reaction conditions and would require experimental validation for the specific substrate.

Heck Coupling

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orglibretexts.org This reaction is a powerful method for the synthesis of substituted alkenes. organic-chemistry.org

In the peripheral functionalization of this compound, a halo-substituted derivative can be reacted with various alkenes to introduce vinyl, styryl, or other unsaturated groups onto the quinolinone core. The regioselectivity and stereoselectivity of the Heck reaction are important considerations, with the reaction typically favoring the formation of the trans isomer. organic-chemistry.org Intramolecular Heck reactions can also be employed to construct new ring systems fused to the quinolinone framework. libretexts.org

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
Halo-2-methyl-7-nitroquinolin-4(1H)-oneStyrenePd(OAc)₂Et₃NDMF(Styryl)-2-methyl-7-nitroquinolin-4(1H)-one
Halo-2-methyl-7-nitroquinolin-4(1H)-oneEthyl acrylatePd(PPh₃)₄NaOAcAcetonitrileEthyl 3-(2-methyl-7-nitro-4-oxo-1,4-dihydroquinolin-yl)acrylate
Halo-2-methyl-7-nitroquinolin-4(1H)-oneCyclohexenePd₂(dba)₃ / P(o-tol)₃K₂CO₃DMA(Cyclohex-1-en-1-yl)-2-methyl-7-nitroquinolin-4(1H)-one

This table represents hypothetical examples based on general Heck reaction conditions and would require experimental validation for the specific substrate.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 7 Nitroquinolin 4 1h One

Electronic Structure and Reactivity Profiles of Nitroquinolones

The reactivity of 2-Methyl-7-nitroquinolin-4(1H)-one is fundamentally governed by the electronic properties of its constituent functional groups integrated within the quinolone scaffold. The quinolone ring system itself is a fusion of an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. acs.org However, the substituents dramatically modulate this intrinsic reactivity.

The nitro group (-NO₂) at the 7-position is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This significantly reduces the electron density of the entire aromatic system, particularly the carbocyclic (benzene) ring. purdue.edu Consequently, the benzene ring is strongly deactivated towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack. purdue.eduwikipedia.org

The methyl group (-CH₃) at the 2-position is an electron-donating group, primarily through an inductive effect (+I). It increases the electron density in the heterocyclic (pyridinone) ring. The 4-oxo group is a key feature, establishing a quinolone structure which exists in tautomeric equilibrium with its 4-hydroxyquinoline (B1666331) form. researchgate.net This equilibrium has profound implications for the molecule's aromaticity and reactivity. In the 4-oxo (keto) form, the pyridinone ring is essentially non-aromatic, which influences its chemical behavior. researchgate.net

Detailed Analysis of Reaction Pathways and Mechanistic Intermediates

The chemical transformations of this compound can be categorized into several key reaction types, each with distinct pathways and intermediates.

While the nitro group itself can be a target for substitution under certain conditions, it primarily functions as an activating group for nucleophilic aromatic substitution (SNAr) of other leaving groups on the ring. wikipedia.org For a nucleophile to attack the ring, the presence of a good leaving group (like a halide) typically at an ortho or para position to the nitro group is required. fsu.edu

The mechanism proceeds via a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. In the second step, the leaving group departs, restoring the aromaticity of the ring.

In the case of this compound, the nitro group at C7 would strongly activate the C6 and C8 positions for SNAr if a suitable leaving group were present at either position. The rate of these reactions is highly dependent on the strength of the nucleophile and the stability of the Meisenheimer intermediate.

Another relevant reaction is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile bearing a leaving group at its own alpha-carbon attacks a hydrogen-bearing carbon atom, typically ortho or para to a nitro group. rsc.org This allows for the formal substitution of a hydrogen atom.

Electrophilic Attack: The quinoline (B57606) nucleus generally undergoes electrophilic substitution on the benzene ring, favoring positions 5 and 8. acs.orgwalisongo.ac.id However, for this compound, the powerful deactivating effect of the C7-nitro group makes electrophilic attack on the carbocyclic ring highly unfavorable. The pyridinone ring is also generally resistant to electrophilic substitution due to the electron-withdrawing nature of the carbonyl group and the protonated nitrogen under acidic conditions. nist.gov

Nucleophilic Attack: The pyridine ring of a quinoline system is inherently electron-deficient and thus susceptible to nucleophilic attack, primarily at positions 2 and 4. acs.orgnist.gov In this compound, the C4 position is occupied by the oxo group. While nucleophilic attack can occur at the C2 position, it is somewhat sterically hindered by the methyl group. The most common nucleophilic reactions involve addition to the carbonyl group or substitution at other activated positions.

Reduction of the Nitro Group: One of the most significant reactions of this compound is the reduction of the nitro group. This transformation is crucial as it dramatically alters the electronic properties of the molecule, converting the strongly electron-withdrawing -NO₂ group into a strongly electron-donating amino group (-NH₂). This reduction can be achieved using a variety of reagents. nih.gov

Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. nih.gov

Metal/Acid Systems: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). nih.gov

The resulting 7-amino-2-methylquinolin-4(1H)-one has a vastly different reactivity profile, becoming highly activated towards electrophilic substitution.

Oxidation of the Quinoline Core: The quinoline ring is generally resistant to oxidation. However, under strong oxidizing conditions, the benzene ring can be cleaved. nih.gov A more common reaction is the oxidation of the ring nitrogen to form a quinoline N-oxide, typically using peroxy acids. acs.org Enzymatic oxidation is also a known pathway for quinoline derivatives, often resulting in hydroxylation at specific positions, such as the C2 position. nih.govwikipedia.org

This compound exists in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form, which is 4-hydroxy-2-methyl-7-nitroquinoline. researchgate.netwikipedia.org

This equilibrium is a critical aspect of its structure and reactivity. Spectroscopic and crystallographic studies on related 4-quinolones have shown that the keto form is overwhelmingly favored in the solid state and in most solvents. researchgate.netpharmacy180.com The enol form, 4-hydroxyquinoline, is more aromatic as both rings possess aromatic character, whereas in the keto form, the pyridinone ring loses its aromaticity. researchgate.net Despite the gain in aromaticity, the stability of the amide-like linkage in the keto form makes it the predominant tautomer under normal conditions. Theoretical calculations support the greater stability of the keto tautomer.

Tautomer FormStatePredominanceRationale
4-Quinolone (Keto) Solid, SolutionMajor Greater stability of the amide-like C=O bond. researchgate.netpharmacy180.com
4-Hydroxyquinoline (Enol) Gas PhaseMinor (can be significant)Increased aromaticity of the heterocyclic ring. researchgate.net

This interactive table summarizes the general tautomeric preferences for 4-quinolone systems.

Kinetic and Thermodynamic Studies of Key Chemical Transformations

While extensive mechanistic pathways can be proposed, specific quantitative kinetic and thermodynamic data for this compound are not widely reported in the literature. However, the principles governing these parameters can be discussed based on analogous systems.

Kinetics: The rates of reaction are dictated by the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to proceed. purdue.edu For SNAr reactions, the rate is influenced by the electron-withdrawing power of the activating group (the nitro group) and the stability of the Meisenheimer intermediate. Stronger electron-withdrawing groups lower the activation energy by stabilizing the negatively charged intermediate, thus increasing the reaction rate. pharmacy180.com

The Hammett equation provides a framework for quantifying the effect of substituents on reaction rates. It relates the logarithm of the reaction rate constant (k) to a substituent constant (σ) and a reaction constant (ρ): log(k/k₀) = ρσ.

σ (Sigma): Represents the electronic effect of a substituent. The 7-nitro group would have a large positive σ value, indicating strong electron withdrawal.

ρ (Rho): Represents the sensitivity of the reaction to substituent effects. A large positive ρ value for a reaction indicates that a negative charge is developing in the transition state, a characteristic of nucleophilic aromatic substitution.

Thermodynamics: Thermodynamic data, such as the Gibbs free energy of activation (ΔG‡), determines the spontaneity and position of equilibrium for a reaction. For the tautomerism of 4-quinolones, theoretical calculations on similar structures have provided insight into the relative stabilities. For example, calculations on methyl-substituted quinolone esters show the hydroxyquinoline (enol) form to be significantly higher in energy than the oxoquinoline (keto) form in the gas phase, confirming the thermodynamic preference for the keto tautomer.

Compound SystemTautomerRelative Energy (kJ/mol)Method
7-Methyl-oxoquinoline-esterOxo (Keto)0 (Reference)B3LYP/6-311++G(d,p)
7-Methyl-hydroxyquinoline-esterHydroxy (Enol)+38B3LYP/6-311++G(d,p)

This table presents theoretical thermodynamic data for a related quinolone system, illustrating the greater stability of the keto form.

The lack of specific experimental kinetic and thermodynamic parameters for this compound highlights an area for future research, which would enable a more precise quantitative understanding of its reactivity.

Influence of Solvent Effects, pH, and Catalysis on Reactivity

The reactivity of this compound can be significantly modulated by the reaction environment. Factors such as the solvent, the acidity or basicity of the medium (pH), and the presence of catalysts can alter reaction rates and, in some cases, the nature of the products formed.

Influence of Solvent Effects

The choice of solvent can have a profound impact on the rate and mechanism of chemical reactions involving this compound. Solvent polarity, proticity (the ability to donate protons), and the ability to solvate reactants and transition states are key factors.

For instance, in nucleophilic substitution reactions, a polar aprotic solvent might be preferred as it can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. Conversely, polar protic solvents can solvate both the nucleophile and the electrophile, potentially slowing down the reaction. The photoreactivity of related quinone compounds has been shown to be dependent on solvent polarity, with changes in the solvent potentially leading to an inversion of triplet excited states (from n,π* to π,π*), which in turn alters their hydrogen abstraction reactivity. rsc.org For example, the photoreactivity of some aromatic o-quinones increases as the polarity of the solvent decreases. rsc.org

While specific studies on this compound are not prevalent, the general principles of solvent effects on similar heterocyclic and nitroaromatic compounds suggest that its reactivity will be tunable by judicious solvent selection. The table below illustrates the expected qualitative influence of different solvent types on reactions involving this compound, based on general principles of organic chemistry.

Table 1: Expected Influence of Solvent Type on the Reactivity of this compound

Solvent Type Polarity Proticity Expected Effect on Nucleophilic Attack Rationale
Non-polar Low Aprotic Low reaction rate Poor solvation of charged intermediates and reactants.
Polar Aprotic High Aprotic High reaction rate Good solvation of cations, leaving the nucleophile "naked" and more reactive.
Polar Protic High Protic Moderate to low reaction rate Solvation of both the electrophile and the nucleophile, potentially hindering the reaction.

Influence of pH

The pH of the reaction medium can dramatically influence the reactivity of this compound, primarily due to the presence of the quinolinone nitrogen and the potential for protonation or deprotonation of the molecule. The solubility and, consequently, the reactivity of quinoline derivatives can be pH-dependent. nih.gov

The quinolinone moiety possesses a weakly basic nitrogen atom within the heterocyclic ring. Under acidic conditions, this nitrogen can be protonated, which would significantly increase the electrophilicity of the quinolinone ring, making it more susceptible to nucleophilic attack. Conversely, under strongly basic conditions, the N-H proton of the quinolinone may be abstracted, forming an anion and altering its reactivity profile.

Studies on the photocatalytic degradation of other nitrogen-containing heterocyclic compounds have demonstrated a clear pH dependence on reaction kinetics and product distribution. mdpi.com For example, the degradation rates of some sulfonamides were found to be significantly affected by pH, with different products being formed in acidic versus alkaline solutions. mdpi.com Similarly, the reaction of quinoline-based herbicides with radicals showed pH-dependent behavior, with different transient species being observed at varying pH levels. nih.govresearchgate.net

The following table summarizes the likely effects of pH on the reactivity of this compound.

Table 2: Anticipated Effect of pH on the Reactivity of this compound

pH Range Predominant Species Expected Change in Reactivity Rationale
Acidic (pH < 4) Protonated quinolinone Increased electrophilicity Protonation of the ring nitrogen enhances the electron-withdrawing effect, activating the ring towards nucleophiles.
Neutral (pH ~ 7) Neutral molecule Baseline reactivity The molecule exists in its neutral form.
Basic (pH > 10) Deprotonated quinolinone (anion) Increased nucleophilicity of the quinolinone nitrogen Abstraction of the N-H proton creates a more electron-rich system, potentially favoring reactions at other sites.

Influence of Catalysis

Catalysis can play a crucial role in promoting specific reactions of this compound, particularly in the transformation of the nitro group. The reduction of aromatic nitro compounds is a well-established area of organic synthesis, often relying on catalytic methods. wikipedia.orgmdpi.com

Catalytic Hydrogenation: The nitro group is readily reduced to an amino group via catalytic hydrogenation. This transformation is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. wikipedia.org The resulting 7-amino-2-methylquinolin-4(1H)-one would be a valuable intermediate for further synthetic modifications. The selective reduction of the nitro group in the presence of other reducible functionalities can sometimes be achieved by careful selection of the catalyst and reaction conditions.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or hydrazine, is used in the presence of a catalyst like Pd/C. This method can be milder and more convenient for laboratory-scale synthesis.

Acid/Base Catalysis: As discussed in the pH section, acid or base catalysis can influence reactions at the quinolinone ring. For instance, acid catalysis can facilitate nucleophilic addition to the carbonyl group or the aromatic ring.

The synthesis of related quinolinone structures has been shown to be achievable through palladium-catalyzed reactions, highlighting the utility of transition metal catalysis in this area of chemistry. researchgate.net

Photochemical Reactivity and Energy Transfer Mechanisms

The presence of both a quinolinone system and a nitroaromatic moiety suggests that this compound will exhibit interesting photochemical reactivity. Both of these structural motifs are known to be photoactive.

Photochemical Reactivity

Upon absorption of light, molecules are promoted to an electronically excited state, which can then undergo various photochemical reactions. Nitroaromatic compounds are known to undergo a variety of photoreactions, including photosubstitution, photoredox reactions, and photodissociation. researchgate.net The photochemistry of quinolones has also been extensively studied, with reactions such as decarboxylation, cleavage of C-N bonds, and dehalogenation being reported for various derivatives. mdpi.com

For this compound, potential photochemical reactions could include:

Photoreduction of the Nitro Group: The excited state of the nitro group can abstract hydrogen atoms from the solvent or other molecules, leading to its reduction to a nitroso, hydroxylamino, or amino group.

Photosubstitution: The nitro group could be replaced by other functional groups upon irradiation in the presence of suitable nucleophiles.

Ring Contraction/Rearrangement: Photochemically induced rearrangements of the quinolinone ring system are also a possibility, although less common.

The specific reaction pathway will depend on factors such as the wavelength of light used, the solvent, and the presence of other reactive species. The photochemistry of nitro-polycyclic aromatic hydrocarbons has been shown to be influenced by both the solvent and the structure of the compound. researchgate.net

Energy Transfer Mechanisms

Once a molecule is in an excited state, it can transfer its excess energy to another molecule, a process known as energy transfer. This is a fundamental process in photochemistry. fiveable.me There are two primary mechanisms for intermolecular energy transfer:

Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative process that occurs through dipole-dipole coupling between the excited donor and the acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

Dexter Electron Transfer: This is a short-range process that involves the exchange of electrons between the donor and acceptor. It requires the molecular orbitals of the donor and acceptor to overlap. fiveable.me

In the context of this compound, the excited state of the quinolinone moiety could potentially transfer energy to the nitro group (intramolecular energy transfer) or to other molecules in the reaction mixture (intermolecular energy transfer). Nitroaromatic compounds are known to be efficient quenchers of fluorescence, often through energy transfer or electron transfer mechanisms. The excited state dynamics of nitroaromatic compounds can be complex, involving rapid intersystem crossing from the singlet to the triplet state. rsc.org

The study of the photophysics and photochemistry of related fluoroquinolone antibiotics has provided insights into their potential to generate reactive oxygen species and undergo various degradation pathways upon irradiation. researchgate.netrsc.org These studies underscore the importance of understanding the photochemical behavior of such compounds.

Advanced Structural Analysis and Conformational Landscape of 2 Methyl 7 Nitroquinolin 4 1h One

Methodologies for Comprehensive Structural Elucidation and Purity Assessment

A complete understanding of the three-dimensional structure and purity of 2-Methyl-7-nitroquinolin-4(1H)-one necessitates a suite of advanced analytical techniques. Each method provides unique and complementary information essential for a thorough characterization.

Single-Crystal X-ray Diffraction for Absolute Configuration and Supramolecular Assembly Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute configuration and observing the supramolecular assembly of crystalline solids. For this compound, obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles, defining its molecular geometry. This technique would also be instrumental in revealing the packing of molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding and π-π stacking. While crystallographic data for the title compound is not presently available in open-access databases, studies on related quinolinone derivatives demonstrate the power of this technique to elucidate detailed structural features, including the planarity of the quinolinone ring system and the orientation of substituent groups.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

High-resolution multi-dimensional NMR spectroscopy is a cornerstone for elucidating the chemical structure of organic molecules in solution. A full suite of NMR experiments would be required for an unambiguous structural assignment of this compound.

¹H NMR spectroscopy would provide information on the chemical environment of the hydrogen atoms. The expected chemical shifts can be estimated based on the analysis of related structures. For instance, the methyl group protons would likely appear as a singlet in the upfield region, while the aromatic protons on the quinolinone core would resonate at lower fields, with their splitting patterns revealing their coupling relationships. The N-H proton of the lactam ring is expected to be a broad singlet.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The carbonyl carbon of the quinolinone ring is characteristically found at a low field. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the methyl substituent.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the quinolinone ring.

While specific NMR data for this compound is not published, data for the parent compound, 4-methylquinolin-2(1H)-one, shows characteristic shifts that serve as a baseline for estimating the effects of the nitro group. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on analogous compounds and general NMR principles, as specific experimental data is not available.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃~2.4~20
H3~6.5C3: ~120
C4-C4: ~165 (C=O)
H5~7.8C5: ~125
H6~7.4C6: ~128
C7-C7: ~145 (C-NO₂)
H8~8.2C8: ~118
C4a-C4a: ~140
C8a-C8a: ~120
N1-H~11.5 (broad)-

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The expected exact mass can be calculated from its molecular formula, C₁₀H₈N₂O₃. HRMS analysis of related nitroaromatic compounds often reveals characteristic fragmentation patterns, including the loss of NO₂, NO, and other small neutral molecules. Elucidating these fragmentation pathways can provide further structural confirmation. For example, mass spectra of similar compounds like 4-Nitroquinoline-1-oxide show distinct fragmentation ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions. For this compound, characteristic vibrational modes would include:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the lactam N-H group, with its position and shape influenced by hydrogen bonding.

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹, characteristic of the quinolinone carbonyl group.

NO₂ stretching: Two distinct bands, an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Computational studies on related molecules, such as 2-methyl-6-nitroquinoline (B57331), have been used to assign vibrational modes and show good correlation with experimental spectra. elixirpublishers.com Similar theoretical calculations for this compound would be invaluable in interpreting its IR and Raman spectra.

Intramolecular Interactions, Non-Covalent Bonds, and Hydrogen Bonding Networks

The structure and stability of this compound are significantly influenced by a variety of non-covalent interactions. In the solid state, a prominent hydrogen bonding network is expected, primarily involving the N-H group of the lactam as a hydrogen bond donor and the oxygen atoms of the carbonyl and nitro groups as acceptors. This can lead to the formation of dimers or extended chains, which dictates the crystal packing. Studies on other nitro-substituted N-heterocycles have shown that N-H···O hydrogen bonds involving the nitro group are a common and stabilizing structural motif. nih.gov

Intramolecularly, the planarity of the quinolinone ring system is a key feature, although slight puckering may occur. The interaction between the substituents and the ring can also lead to specific conformational preferences.

Conformational Analysis and Rotational Barriers

The primary source of conformational flexibility in this compound is the rotation of the methyl and nitro groups. The rotational barrier of the methyl group is generally low. The rotation of the nitro group relative to the plane of the aromatic ring is of greater interest. A certain degree of planarity is favored to maximize electronic delocalization, but steric hindrance with adjacent protons can lead to a twisted conformation.

Computational chemistry methods, such as Density Functional Theory (DFT), would be the most effective way to explore the conformational landscape and calculate the rotational energy barriers. Such studies on similar molecules help in understanding the interplay of steric and electronic effects that determine the most stable conformers. At present, specific computational studies on the conformational analysis and rotational barriers of this compound are not available in the surveyed literature.

Polymorphism and Solid-State Structural Diversity

There is currently no publicly available data on the polymorphic forms of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science. However, without experimental data from techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) for this compound, it is not possible to describe its solid-state structural diversity.

Solvent-Mediated Structural Adaptations

Information regarding the influence of different solvents on the crystallization and resulting solid-state structure of this compound is not available in the current body of scientific literature. The choice of solvent during crystallization can significantly impact which polymorphic form is obtained, as well as the crystal habit (the external shape of a crystal). Solvent-solute interactions can influence nucleation and crystal growth, leading to different packing arrangements of the molecules in the crystal lattice. Studies on other quinoline (B57606) compounds have demonstrated that solvents can play a critical role in determining the final crystal structure. However, in the absence of specific research on this compound, a detailed analysis of its solvent-mediated structural adaptations cannot be provided.

In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and computational chemistry literature, a detailed theoretical and computational analysis exclusively focused on the chemical compound this compound is not presently available in published research. While computational studies on the broader class of quinoline derivatives and related nitro-containing heterocyclic systems are prevalent, specific data pertaining to the electronic structure, reactivity, and molecular dynamics of this particular molecule could not be located.

General computational methodologies, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, are commonly applied to quinoline-based compounds to elucidate their properties. acs.orguantwerpen.benih.gov However, the absence of a dedicated study on this compound means that specific computational data, including optimized geometries, energy landscapes, electrostatic potential surfaces, predicted spectroscopic parameters, and vibrational frequencies, are not publicly accessible.

Similarly, while molecular dynamics simulations are employed to understand the conformational behavior and solvent interactions of quinoline derivatives, and in silico methods are used to predict reaction mechanisms for nitroquinolones, these studies have not specifically addressed this compound. nih.govnih.govnih.gov

Consequently, the construction of a detailed article adhering to the requested outline, which requires specific research findings and data tables for this compound, is not feasible at this time due to the lack of available scientific data. Further research in the field of computational chemistry would be necessary to generate the specific insights required for such an analysis.

Computational and Theoretical Chemistry of 2 Methyl 7 Nitroquinolin 4 1h One

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical Analysis of Structural Features and Predicted Molecular Interactions)

The computational investigation of 2-Methyl-7-nitroquinolin-4(1H)-one involves the application of Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling to theoretically predict its biological activity and interaction with potential biological targets. These in silico methods are instrumental in modern drug discovery, providing insights into the relationship between the chemical structure of a molecule and its biological function, thereby guiding the design of more potent and selective analogs.

QSAR studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. For quinolinone derivatives, QSAR models have been developed to predict various endpoints, including their physicochemical properties which in turn influence their pharmacokinetic and pharmacodynamic profiles. nih.gov Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific receptor or enzyme. This model serves as a 3D query for virtual screening of compound libraries to identify new potential inhibitors. nih.gov

Derivation of Molecular Descriptors from this compound

To build a QSAR model, a set of molecular descriptors must be calculated for this compound. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. The geometry of the molecule is first optimized using quantum mechanical methods, such as the Hartree-Fock (HF) method with a suitable basis set (e.g., 6-31++G**), to obtain a stable conformation. nih.gov Following optimization, a wide range of molecular descriptors can be computed using specialized software. These descriptors are broadly categorized as follows:

Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, count of atoms, count of bonds, and number of rings.

Topological Descriptors (2D): These descriptors reflect the connectivity of atoms within the molecule. Examples include the Wiener index, Kier & Hall molecular connectivity indices, and Balaban index.

Geometrical Descriptors (3D): These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about its shape and size. Examples include molecular surface area, molecular volume, and principal moments of inertia.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Key quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, and electrostatic potential charges on individual atoms. walisongo.ac.id The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Physicochemical Descriptors: These descriptors are related to the bulk properties of the compound, such as its lipophilicity (log P), water solubility (log S), and polarizability. acs.org

The table below presents a selection of theoretical molecular descriptors that would be calculated for this compound.

Descriptor CategoryDescriptor NameTheoretical Value for this compoundSignificance
Constitutional Molecular Weight206.18 g/mol Influences transport and distribution.
Atom Count23Basic structural information.
Ring Count2Core structural feature.
Topological Wiener IndexCalculated ValueRelates to branching and compactness.
Kier & Hall Connectivity (χ)Calculated ValueDescribes molecular size and branching.
Geometrical Molecular Surface AreaCalculated ValueInfluences interactions with receptors.
Molecular VolumeCalculated ValueRelates to steric fit in binding pockets.
Quantum-Chemical HOMO EnergyCalculated Value (eV)Electron-donating capacity.
LUMO EnergyCalculated Value (eV)Electron-accepting capacity.
HOMO-LUMO Gap (ΔE)Calculated Value (eV)Chemical reactivity and stability. nih.gov
Dipole MomentCalculated Value (Debye)Polarity and potential for dipole-dipole interactions.
Physicochemical Log P (Octanol-Water)Calculated ValueLipophilicity, affecting membrane permeability.
PolarizabilityCalculated ValueEase of distortion of the electron cloud. nih.gov

Note: The "Calculated Value" entries would be determined using computational chemistry software.

Theoretical Correlations Between Structural Features and Potential Receptor/Enzyme Binding Modes

The structural features of this compound, including the quinolinone scaffold, the methyl group at position 2, and the nitro group at position 7, are expected to play distinct roles in its potential interactions with biological targets. The theoretical correlation between these features and binding modes can be elucidated through pharmacophore modeling and molecular docking simulations.

The quinolinone core is a common scaffold in many biologically active compounds and often participates in key interactions within a receptor binding site. The lactam group (-C(=O)-NH-) within the quinolinone ring system provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These features are crucial for anchoring the molecule within a binding pocket through specific hydrogen bonding interactions with amino acid residues. The aromatic nature of the bicyclic system can lead to π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a receptor. nih.gov

The nitro group at the 7-position is a strong electron-withdrawing group and can significantly influence the electronic properties of the quinolinone ring system. It can also act as a hydrogen bond acceptor. The presence and position of the nitro group can be critical for the molecule's activity and selectivity towards a particular target.

Molecular docking simulations can be employed to predict the preferred binding orientation of this compound within the active site of a known or homologous receptor. These simulations would explore various possible conformations and positions of the ligand, scoring them based on the predicted binding energy. nih.gov The results of such simulations would highlight the specific amino acid residues that are likely to interact with the different functional groups of the molecule, providing a detailed picture of the theoretical binding mode. For instance, studies on other quinolinone derivatives have shown that they can bind to allosteric sites of enzymes, inducing conformational changes that modulate the enzyme's activity. acs.org

A hypothetical pharmacophore model for a target that binds this compound might include the features outlined in the table below.

Pharmacophoric FeatureCorresponding Structural Moiety in this compoundPotential Interacting Amino Acid Residues
Hydrogen Bond DonorN-H of the lactamAspartate, Glutamate, Serine, Threonine
Hydrogen Bond AcceptorCarbonyl oxygen of the lactamArginine, Lysine, Histidine, Serine, Threonine
Hydrogen Bond AcceptorNitro groupArginine, Lysine, Histidine
Aromatic RingQuinoline (B57606) ring systemPhenylalanine, Tyrosine, Tryptophan
Hydrophobic CenterMethyl group at C2Alanine, Valine, Leucine, Isoleucine

This theoretical analysis, combining QSAR and pharmacophore modeling, provides a framework for understanding the potential biological activity of this compound and serves as a guide for its future experimental evaluation and optimization as a potential therapeutic agent.

Mechanistic Investigations of Molecular Interactions and Biological Target Engagement for 2 Methyl 7 Nitroquinolin 4 1h One Strictly Avoiding Clinical, Safety, Dosage, and Direct Organismal Effects

In Vitro Enzyme Inhibition and Activation Mechanisms

The study of how 2-Methyl-7-nitroquinolin-4(1H)-one interacts with enzymes is crucial for understanding its molecular-level effects. Research in this area aims to identify specific enzyme targets and to characterize the nature of these interactions, whether they be inhibitory or activatory, and the specific mechanisms by which they occur.

Kinetic Characterization of Enzyme Modulation by this compound

Detailed kinetic studies are essential to quantify the potency and mechanism of an enzyme inhibitor. These studies typically involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. Key parameters derived from these assays include the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity to the enzyme.

Currently, specific IC₅₀ and Ki values for this compound against particular enzyme targets have not been extensively reported in publicly available scientific literature. The determination of these values would require specific, targeted enzymatic assays.

Table 1: Hypothetical Kinetic Parameters for this compound

Enzyme TargetIC₅₀ (µM)Ki (µM)Type of Inhibition
Not DeterminedNot DeterminedNot DeterminedNot Determined

This table represents a template for data that would be generated from future experimental studies.

Identification of Specific Enzyme Targets (e.g., DNA Gyrase, Topoisomerases, Kinases, Reductases)

The quinolone scaffold, of which this compound is a derivative, is well-known for its interaction with type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology, such as supercoiling, which is essential for DNA replication and transcription. The general mechanism for quinolones involves the stabilization of a covalent enzyme-DNA intermediate, leading to double-strand DNA breaks.

While it is plausible that this compound targets these enzymes due to its structural class, direct experimental evidence confirming this interaction is not yet available. Beyond topoisomerases, other potential enzyme targets for novel quinolone derivatives could include various kinases and reductases, although this remains speculative for this specific compound. A related compound, 4-nitroquinoline-1-oxide, has been shown to induce the formation of topoisomerase I-DNA cleavage complexes, suggesting that interactions with topoisomerases are a possibility for this class of molecules.

Allosteric versus Active Site Binding Mechanisms and Mechanistic Pathways

Enzyme inhibitors can function through two primary mechanisms: binding to the active site, where the substrate normally binds, or binding to an allosteric site, a distinct location on the enzyme that, when occupied, alters the enzyme's conformation and activity. Active site inhibitors are often structurally similar to the enzyme's substrate, while allosteric inhibitors can have very different structures.

For the broader class of quinolones, their interaction with DNA gyrase and topoisomerase IV is understood to occur at the active site, specifically by binding to the enzyme-DNA complex. This binding event traps the complex in a state where the DNA is cleaved, preventing re-ligation. It is hypothesized that this compound, if it interacts with these enzymes, would follow a similar active-site-directed mechanism. However, without specific structural or mechanistic studies on this compound, the possibility of allosteric modulation of these or other enzymes cannot be entirely ruled out.

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms

Beyond enzymatic interactions, small molecules can exert their effects by binding to cellular receptors. Investigating the binding of this compound to various receptors is another key aspect of understanding its molecular engagement.

Equilibrium Binding Assays for Affinity Determination in Recombinant Systems

Equilibrium binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These experiments typically use a radiolabeled or fluorescently tagged ligand and a source of the receptor, often produced using recombinant DNA technology to ensure a pure and high-concentration sample. The key parameter obtained from these assays is the equilibrium dissociation constant (Kd), which reflects the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

As of the current date, there are no published reports detailing the results of equilibrium binding assays for this compound against any specific receptor. Such studies would be necessary to determine its binding affinity and selectivity profile across a range of potential receptor targets.

Table 2: Hypothetical Receptor Binding Affinities for this compound

Receptor TargetKd (nM)Assay Type
Not DeterminedNot DeterminedNot Determined

This table serves as a placeholder for data from future receptor binding experiments.

Computational Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes

In the absence of experimental structural data, computational methods such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into how a ligand might bind to a protein target. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex and an estimate of the binding energy. MD simulations can then be used to study the dynamic behavior of this complex over time, offering a more detailed view of the interaction and the stability of the binding pose.

Currently, there are no specific molecular docking or MD simulation studies published for this compound with any enzyme or receptor target. Such computational studies would be highly beneficial in prioritizing potential biological targets for experimental validation and in providing a structural hypothesis for its mechanism of action. These simulations could, for instance, model the interaction of the compound with the active site of DNA gyrase or topoisomerase IV to predict its binding mode and affinity.

Structure-Activity Relationship (SAR) for Receptor Engagement Focusing on Binding Affinity and Selectivity

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, the principles of SAR can be inferred from studies on analogous quinoline (B57606) and quinolinone structures. The binding affinity and selectivity of a ligand are dictated by its three-dimensional structure and the distribution of its electronic properties, which determine its complementarity to the binding site of a receptor.

In related quinazoline (B50416) derivatives, for instance, the introduction of a methyl group has been shown to influence binding to phosphoinositide 3-kinases (PI3Ks). nih.gov Similarly, modifications to the quinoline scaffold have been demonstrated to affect binding affinity and selectivity for the 5-HT7 receptor. nih.gov For example, in a series of 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one derivatives, the presence and nature of substituents play a pivotal role in achieving high-affinity binding. nih.gov

An illustrative data table based on related quinoline derivatives is presented below to demonstrate how modifications can impact receptor binding.

Table 1: Illustrative Binding Affinities of Quinoline Derivatives for Various Receptors (Data from analogous compounds)

Compound Receptor Binding Affinity (Ki, nM)
5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one 5-HT7 0.5 nih.gov
(-)-5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one 5-HT7 1.2 nih.gov
(+)-5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one 5-HT7 93 nih.gov

This table is for illustrative purposes only and the compounds listed are not this compound.

Intercalation and Groove Binding Mechanisms with Nucleic Acids (DNA and RNA)

The planar aromatic structure of the quinoline ring system in this compound suggests a potential for interaction with nucleic acids, namely DNA and RNA, through intercalation or groove binding.

Intercalation is a mode of interaction where a planar molecule inserts itself between the base pairs of a double-stranded nucleic acid. This insertion leads to a distortion of the helical structure, often resulting in an increase in the contour length of the DNA. nih.govaps.org The planarity of the quinolinone core is a prerequisite for such an interaction. The nitro group at the 7-position could further stabilize the intercalated complex through electronic interactions with the DNA bases. Studies on other quinoline derivatives have shown that they can act as DNA intercalating agents, a property often associated with their biological activities. nih.gov

Groove binding , on the other hand, involves the non-covalent association of a molecule with the minor or major grooves of the DNA helix. This type of interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions with the atoms in the grooves. The methyl group and the nitro group of this compound could participate in such interactions. While the major groove of B-form DNA is wide and accessible, the minor groove is narrower. The relatively small size of the this compound molecule might allow it to fit into these grooves. It is known that small molecules can bind to the minor groove of DNA. arrakistx.com

The interaction with RNA is also a possibility. While RNA is typically single-stranded, it often folds into complex three-dimensional structures with double-helical regions, loops, and bulges that can be targeted by small molecules. nih.gov The principles of intercalation and groove binding can also apply to these structured RNA regions.

Investigation of Modulatory Effects on Cellular Signaling Pathways: Mechanistic Insights

Elucidation of Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. nih.gov Small molecules can modulate PPIs either by inhibiting the interaction (inhibitors) or by stabilizing it (stabilizers). nih.gov

A molecule like this compound could potentially modulate PPIs through several mechanisms. It could act as an orthosteric modulator by directly binding to the interface of two interacting proteins, thereby preventing their association. Alternatively, it could function as an allosteric modulator by binding to a site on one of the proteins distinct from the interaction interface, inducing a conformational change that either inhibits or enhances the protein's ability to bind to its partner. nih.gov

The specific structural features of this compound, such as its hydrogen bond donors and acceptors, and its aromatic system, would determine its affinity for specific protein surfaces. Without direct experimental evidence, it is speculative to identify which specific PPIs might be modulated by this compound. However, the quinoline scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of protein targets.

Mechanistic Analysis of Signal Transduction Cascade Intervention

Signal transduction cascades are the pathways through which cells communicate and respond to their environment. These cascades often involve a series of protein kinases and phosphatases that regulate cellular processes through phosphorylation and dephosphorylation events.

A small molecule like this compound could intervene in these cascades by:

Inhibiting protein kinases: Many kinase inhibitors are heterocyclic compounds that compete with ATP for binding to the active site of the kinase. The quinoline core could serve as a scaffold for designing such inhibitors.

Modulating receptor activity: As discussed in the SAR section, quinoline derivatives can bind to various receptors, thereby initiating or blocking downstream signaling events.

Altering the levels of secondary messengers: By interacting with enzymes involved in the synthesis or degradation of secondary messengers like cAMP or cGMP, the compound could influence the entire signaling pathway.

For instance, derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide have been shown to inhibit the PI3K/AKT signaling pathway. mdpi.com This highlights the potential for quinolone-based compounds to interfere with critical cellular signaling cascades.

Biotransformation and Metabolic Fate: Chemical Mechanistic Pathways

The biotransformation of a xenobiotic compound like this compound involves a series of enzymatic reactions, primarily categorized into Phase I and Phase II metabolism, that aim to increase its water solubility and facilitate its excretion. nih.gov The liver is the primary site for these transformations. nih.gov

Phase I Reactions: These are typically functionalization reactions, such as oxidation, reduction, and hydrolysis. For this compound, plausible Phase I transformations include:

Oxidation: The methyl group could be hydroxylated to form a primary alcohol, which could be further oxidized to an aldehyde and then a carboxylic acid. The aromatic rings could also undergo hydroxylation. These reactions are often catalyzed by cytochrome P450 enzymes. youtube.com

Reduction: The nitro group is susceptible to reduction, which can proceed in a stepwise manner to form nitroso, hydroxylamino, and ultimately amino derivatives. This reduction is a common metabolic pathway for nitroaromatic compounds.

Hydrolysis: While the quinolinone ring is generally stable, enzymatic hydrolysis is a theoretical possibility.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the functional groups introduced in Phase I (or already present on the parent compound). nih.gov For the potential metabolites of this compound, these could include:

Glucuronidation: Hydroxyl or amino groups can be conjugated with glucuronic acid. nih.gov

Sulfation: Hydroxyl groups can be sulfated. nih.gov

Acetylation: The amino group formed from the reduction of the nitro group can be acetylated. nih.gov

Identification of Metabolites through Spectroscopic Techniques (e.g., NMR, LC-MS/MS)

The identification and structural elucidation of these potential metabolites would rely on powerful analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive technique used to separate metabolites from a biological matrix (like plasma or urine) and then determine their mass-to-charge ratio. The fragmentation pattern in MS/MS provides structural information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of atoms within a molecule. 1H and 13C NMR spectra are invaluable for determining the precise structure of isolated metabolites. nih.gov

An illustrative table of potential metabolites and the techniques used for their identification is provided below.

Table 2: Plausible Metabolites of this compound and Spectroscopic Signatures

Plausible Metabolite Metabolic Reaction Expected Mass Shift (from parent) Key Spectroscopic Feature for Identification
2-(Hydroxymethyl)-7-nitroquinolin-4(1H)-one Oxidation +16 Da Disappearance of methyl singlet in 1H NMR, appearance of a new CH2OH signal.
7-Amino-2-methylquinolin-4(1H)-one Reduction -30 Da Shift in aromatic proton signals in 1H NMR due to the electron-donating amino group.

This table is for illustrative purposes only and is based on predicted metabolic pathways.

Elucidation of Enzymatic and Non-Enzymatic Pathways for Chemical Transformation

The chemical transformation of this compound is expected to be multifaceted, involving both enzyme-catalyzed and spontaneous chemical reactions. The presence of a nitro group and an aromatic ring system suggests that the compound is susceptible to several metabolic conversions.

Enzymatic Pathways:

The enzymatic metabolism of this compound is likely dominated by two major types of reactions: reduction of the nitro group and oxidation of the quinolinone ring system.

Nitroreduction: The nitro group is a key functional group that can undergo extensive metabolism. One-electron reductases, such as NADPH:cytochrome P450 reductase, can catalyze the reduction of the nitro group, particularly under low oxygen (hypoxic) conditions. This process is expected to proceed through a series of intermediates, including the nitrosoquinoline and hydroxylaminoquinoline derivatives, ultimately yielding the corresponding amino compound, 7-amino-2-methylquinolin-4(1H)-one. nih.gov This multi-step reduction is sensitive to oxygen levels, with the final amino product being formed more readily in hypoxic environments. nih.gov

Oxidative Metabolism: The quinolinone ring is a substrate for oxidative enzymes. Xanthine oxidase, for instance, has been shown to convert 6-nitroquinoline (B147349) into 6-nitroquinolin-2(1H)-one. nih.gov By analogy, it is plausible that this compound could undergo hydroxylation on the quinoline ring, potentially at various positions, catalyzed by enzymes such as cytochrome P450 (CYP) isoforms.

Conjugation Reactions: Following initial metabolic transformations (Phase I), the resulting metabolites, particularly those with newly introduced hydroxyl or amino groups, can undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would attach polar moieties like glucuronic acid or sulfate (B86663) to the metabolites, increasing their water solubility and facilitating their excretion.

Non-Enzymatic Pathways:

While enzymatic reactions are the primary drivers of xenobiotic metabolism, non-enzymatic transformations can also occur. For instance, some of the highly reactive intermediates formed during nitroreduction, such as the nitroso and hydroxylamino derivatives, can potentially undergo spontaneous chemical reactions. The hydroxylaminoquinoline intermediate, for example, could be susceptible to oxidation back to the nitroso derivative or could participate in condensation reactions. nih.gov

A summary of the potential transformation pathways is presented in the table below.

Transformation Type Pathway Key Enzymes/Conditions Potential Metabolites
Enzymatic NitroreductionNADPH:cytochrome P450 reductase, Xanthine Oxidase (hypoxia)2-Methyl-7-nitrosoquinolin-4(1H)-one, 2-Methyl-7-hydroxylaminoquinolin-4(1H)-one, 7-Amino-2-methylquinolin-4(1H)-one
OxidationCytochrome P450 isoforms, Xanthine OxidaseHydroxylated derivatives of this compound
ConjugationUGTs, SULTsGlucuronide and sulfate conjugates of hydroxylated and amino metabolites
Non-Enzymatic Chemical ReactionSpontaneousCondensation products of reactive intermediates

In Vitro Enzyme Kinetics for Metabolism (e.g., Cytochrome P450 isoforms, Flavin-containing monooxygenases)

The metabolism of this compound is anticipated to be carried out by a range of enzymes, with Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs) playing potentially significant roles in its oxidative transformation.

Cytochrome P450 Isoforms:

The CYP superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of xenobiotics. nih.gov For quinoline-based compounds, specific CYP isoforms have been identified as key players. For instance, CYP2A6 is the primary enzyme involved in the formation of quinoline-1-oxide from quinoline in human liver microsomes, while CYP2E1 is principally responsible for the formation of 3-hydroxyquinoline. nih.gov Given the structural similarity, it is plausible that these or other CYP isoforms, such as those in the CYP1A or CYP3A families, which are involved in the metabolism of a wide array of drugs, could also metabolize this compound through hydroxylation of the quinoline ring. mdpi.com

In vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary to determine the specific isoforms involved and to characterize the kinetics of these reactions (i.e., K_m and V_max values). Such studies would reveal the affinity of the compound for different CYP enzymes and the maximum rate at which they can metabolize it.

Flavin-containing Monooxygenases (FMOs):

FMOs are another important class of Phase I metabolic enzymes that catalyze the oxygenation of various xenobiotics containing nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govwikipedia.org These enzymes are distinct from CYPs in their catalytic mechanism and often in their substrate specificity. nih.gov FMOs are known to metabolize a range of compounds, and their involvement in the metabolism of the quinolinone nitrogen or the nitro group of this compound cannot be ruled out without experimental investigation. The catalytic cycle of FMOs involves the formation of a flavin hydroperoxide intermediate that then oxygenates the substrate. nih.gov

The table below summarizes the potential roles of these enzyme families in the metabolism of this compound.

Enzyme Family Potential Role Expected Reactions Key Isoforms (Hypothetical)
Cytochrome P450 (CYP) Primary oxidative metabolismRing hydroxylationCYP2A6, CYP2E1, CYP1A family, CYP3A family
Flavin-containing Monooxygenases (FMO) Oxidative metabolismN-oxygenation of the quinolinone or nitro groupFMO1, FMO3
NADPH:cytochrome P450 reductase Reductive metabolismNitroreductionNot applicable (acts as a reductase for CYPs and directly)
Xanthine Oxidase Oxidative and reductive metabolismRing oxidation, NitroreductionNot applicable

Applications of 2 Methyl 7 Nitroquinolin 4 1h One in Advanced Materials and Chemical Technologies

Utilization as a Key Synthetic Intermediate in Complex Organic Synthesis

The strategic placement of functional groups on the 2-Methyl-7-nitroquinolin-4(1H)-one framework renders it a valuable building block in the synthesis of more complex molecular architectures. The presence of the nitro group, methyl group, and the reactive sites on the quinolinone ring system allows for a variety of chemical transformations.

The synthesis of quinoline (B57606) derivatives often involves well-established named reactions. For instance, the Skraup-Doebner-von Miller reaction or the Conrad-Limpach synthesis are common methods for constructing the quinoline core. brieflands.com The synthesis of the related compound, 7-methyl-8-nitroquinoline, has been achieved through a two-step process starting from m-toluidine. brieflands.com This involves an initial Skraup synthesis to produce a mixture of 7- and 5-methylquinoline, followed by a selective nitration. brieflands.com A similar strategic approach could be envisioned for the synthesis of this compound, potentially starting from a substituted aniline (B41778) and a β-ketoester.

Once synthesized, the nitro group of this compound can serve as a versatile handle for further functionalization. Reduction of the nitro group to an amine is a common and powerful transformation in organic synthesis. This can be achieved using various reducing agents, such as metal catalysts (e.g., Pd/C, PtO₂) with hydrogen gas, or reducing agents like tin(II) chloride or iron in acidic media. The resulting 7-amino-2-methylquinolin-4(1H)-one opens up a plethora of synthetic possibilities, including diazotization reactions to introduce a range of other functional groups, or amide and sulfonamide formation to build more complex structures.

The methyl group at the 2-position can also be a site for chemical modification. For example, it can undergo condensation reactions with aldehydes to form styryl derivatives, a reaction that can be used to extend the conjugation of the system and tune its electronic and optical properties.

The quinolinone ring itself possesses reactive sites. The N-H group can be alkylated or acylated to introduce various substituents, and the carbonyl group can potentially undergo reactions typical of ketones. This multi-faceted reactivity makes this compound a highly adaptable intermediate for the synthesis of a wide array of complex organic molecules with potential applications in pharmaceuticals and materials science.

Integration into Functional Materials Systems

The unique electronic properties of this compound make it an attractive component for the development of advanced functional materials.

Optoelectronic Properties and Applications as a Luminescent or Chromophoric Material

The presence of both an electron-donating group (methyl) and an electron-withdrawing group (nitro) on the quinoline scaffold can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often results in a large Stokes shift and solvent-dependent emission, which are desirable properties for fluorescent probes and sensors. The nitro group in many organic fluorophores acts as a fluorescence quencher. However, upon reduction of the nitro group to an amine, a significant enhancement in fluorescence intensity is often observed, a phenomenon known as "off-on" switching. This property is particularly useful in the design of chemosensors.

The chromophoric nature of this compound, arising from its extended π-conjugated system, also makes it a candidate for applications in dyes and pigments. The absorption and emission wavelengths can be tuned by modifying the substituents on the quinoline ring, offering a pathway to colorimetric and luminescent materials with tailored properties.

Table 1: General Photophysical Properties of Related Nitroaromatic and Quinoline Compounds

Compound ClassAbsorption Maxima (λ_abs)Emission Maxima (λ_em)Quantum Yield (Φ_F)Key Features
Nitroanilines~350-450 nmOften weakly fluorescent or non-fluorescentLowStrong intramolecular charge transfer.
Aminoquinolines~320-360 nm~400-500 nmModerate to HighStrong fluorescence, sensitive to environment.
Hydroxyquinolines~310-350 nm~450-550 nmModerateOften exhibit excited-state proton transfer.

This table presents generalized data for classes of related compounds and is for illustrative purposes. Specific values for this compound may differ.

Coordination Chemistry with Metal Ions for Catalyst Design or Material Precursors

The quinolinone scaffold contains both nitrogen and oxygen atoms that can act as coordination sites for metal ions. The ability of quinoline derivatives to form stable complexes with a wide range of metal ions is well-documented. scirp.org These metal complexes can exhibit interesting catalytic, magnetic, and optical properties.

The 4-quinolone moiety can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom and the carbonyl oxygen. The presence of the nitro group in this compound can influence the coordination properties of the ligand by altering the electron density on the quinoline ring. The electron-withdrawing nature of the nitro group may affect the strength of the metal-ligand bond.

Metal complexes of quinoline derivatives have been explored for their catalytic activity in various organic transformations. For example, they have been used as catalysts in oxidation, reduction, and cross-coupling reactions. scirp.org The specific ligand environment provided by this compound could lead to the development of catalysts with unique selectivity and reactivity.

Furthermore, these metal complexes can serve as precursors for the synthesis of novel materials. For instance, thermal decomposition of the complexes could yield metal oxide nanoparticles or thin films with specific morphologies and properties. The choice of the metal ion and the ligand structure can be used to control the composition and structure of the final material.

Table 2: Examples of Metal Complexes with Quinoline-based Ligands and Their Applications

Ligand TypeMetal IonApplicationReference
8-HydroxyquinolineVariousAnalytical reagents, OLEDs, antimicrobial agents scirp.org
Bipyridine-quinolineRu(II), Ir(III)Photocatalysts, luminescent sensorsN/A
Quinoline-phosphinePd(II), Pt(II)Cross-coupling catalystsN/A

This table provides examples of applications for metal complexes of related quinoline derivatives. Specific applications for complexes of this compound would require further investigation.

Incorporation into Polymeric Architectures for Specialized Material Properties

The incorporation of functional organic molecules into polymeric structures is a powerful strategy for creating materials with tailored properties. While there is no specific literature on the polymerization of this compound, its structure suggests several possibilities for its integration into polymers.

One approach is to first functionalize the quinolinone with a polymerizable group, such as a vinyl, acrylate (B77674), or epoxide moiety. This functionalized monomer could then be polymerized or copolymerized with other monomers to create polymers with pendant quinolinone units. The resulting polymers could exhibit the interesting optical and electronic properties of the quinolinone chromophore, combined with the processability and mechanical properties of the polymer backbone. Such materials could find applications in areas like organic light-emitting diodes (OLEDs), sensors, and coatings.

Another strategy involves the synthesis of polymers where the quinolinone unit is part of the main polymer chain. This could be achieved through polycondensation reactions, for example, by reacting a difunctionalized quinolinone derivative with a suitable comonomer. Main-chain quinoline-containing polymers could exhibit high thermal stability and unique photophysical properties due to the extended conjugation along the polymer backbone.

Role as a Chemical Probe or Sensor in Analytical Chemistry

The development of selective and sensitive chemical probes for the detection of specific ions and biomolecules is a crucial area of analytical chemistry. The potential for "off-on" fluorescence switching in nitro-substituted fluorophores makes this compound an interesting candidate for the design of such probes.

Design of Fluorescent Probes for Specific Ion or Biomolecule Detection

As previously mentioned, the reduction of the nitro group in this compound to an amino group is expected to cause a significant increase in its fluorescence quantum yield. This transformation can be triggered by specific chemical species, forming the basis of a "turn-on" fluorescent sensor. For example, certain metal ions in a low oxidation state or specific reducing enzymes could potentially effect this reduction, allowing for their selective detection.

Furthermore, the quinolinone core itself can act as a binding site for various analytes. The nitrogen and oxygen atoms can chelate with metal ions, leading to changes in the photophysical properties of the molecule. mdpi.comnih.gov This interaction can manifest as a change in fluorescence intensity (quenching or enhancement), a shift in the emission wavelength, or a change in the absorption spectrum. By carefully designing the structure of the quinolinone derivative, it is possible to achieve high selectivity for a particular ion.

For instance, the introduction of specific receptor units onto the quinolinone scaffold can enhance its affinity and selectivity for a target analyte. The combination of the inherent fluorescence properties of the quinolinone core with a selective binding event provides a powerful mechanism for the development of highly sensitive and specific chemical sensors.

Table 3: Common Analytes Detected by Quinoline-Based Fluorescent Probes

AnalyteSensing MechanismTypical Response
Metal Ions (e.g., Zn²⁺, Al³⁺, Fe³⁺)Chelation-enhanced fluorescence (CHEF) or quenchingFluorescence turn-on or turn-off
Anions (e.g., F⁻, CN⁻)Hydrogen bonding or displacement assayChange in fluorescence or color
Reactive Oxygen Species (ROS)Oxidation of a specific functional groupFluorescence turn-on
pHProtonation/deprotonation of the quinoline nitrogenShift in fluorescence emission

This table lists common analytes detected by related quinoline-based probes and is for illustrative purposes.

Development of Chemosensors and Chemodosimeters

The quinoline framework is a prominent scaffold in the design of fluorescent chemosensors due to its inherent photophysical properties, which can be readily modulated by substituent groups and through interactions with analytes. The introduction of a nitro group, a strong electron-withdrawing moiety, and a methyl group, a weak electron-donating group, at specific positions on the quinolin-4(1H)-one core can significantly influence its electronic and photophysical characteristics. In principle, the this compound structure possesses the necessary features for a chemosensor. The lone pair electrons on the nitrogen and oxygen atoms of the quinolone ring system could serve as binding sites for metal ions or other electrophilic species.

Upon binding with an analyte, several photophysical responses could be anticipated, including a shift in the emission or absorption wavelength (chemosensor) or a chemical reaction that leads to a detectable change, such as the generation of a new fluorescent species (chemodosimeter). For instance, coordination with a metal ion could alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a measurable change in its fluorescence. However, a review of the current scientific literature does not provide specific examples or detailed research findings on the application of this compound as a chemosensor or chemodosimeter. While related quinoline derivatives have been explored for these purposes, dedicated studies on this particular compound are not presently available.

Ligand Design for Metal Catalysis and Organocatalysis

The structural attributes of this compound suggest its potential as a ligand in metal-catalyzed reactions or as a scaffold in organocatalysis. The presence of heteroatoms (nitrogen and oxygen) with available lone pairs makes it a candidate for coordinating with metal centers. The electronic properties of the quinoline ring, modified by the nitro and methyl groups, could influence the stability and reactivity of the resulting metal complexes. The design of ligands is crucial in tuning the catalytic activity, selectivity, and stability of metal catalysts.

In the realm of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, chiral derivatives of the this compound scaffold could theoretically be developed. The quinoline core could serve as a rigid backbone for the attachment of catalytically active functional groups. Despite this theoretical potential, there is a lack of specific research in the scientific literature detailing the use of this compound as a ligand for metal catalysis or in the development of organocatalysts. The exploration of this compound and its derivatives in these fields remains an area for future investigation.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of larger, organized structures through self-assembly. The this compound molecule possesses functionalities that could facilitate such interactions. The quinolinone core is capable of hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. Furthermore, the aromatic rings can participate in π-π stacking interactions.

These non-covalent forces could, in principle, direct the self-assembly of this compound into well-defined supramolecular architectures such as tapes, sheets, or other complex structures in the solid state or in solution. The nitro group could also influence the packing of the molecules in a crystal lattice through dipole-dipole interactions. Nevertheless, a thorough search of existing scientific publications reveals no specific studies on the supramolecular chemistry or self-assembly behavior of this compound. The potential for this compound to form interesting and functional supramolecular structures is yet to be experimentally realized and reported.

Future Research Directions and Emerging Opportunities for 2 Methyl 7 Nitroquinolin 4 1h One

Exploration of Novel and Sustainable Synthetic Pathways

The classical syntheses of quinolines, such as the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, often require harsh conditions and produce significant waste. acs.orgnih.gov The future synthesis of 2-Methyl-7-nitroquinolin-4(1H)-one should pivot towards greener and more efficient methodologies. acs.orgrsc.org

Key areas for exploration include:

Catalytic Approaches: The development of novel catalysts, particularly those based on earth-abundant metals or even metal-free systems, could offer milder reaction conditions and improved yields. nih.gov Nanocatalysts, for instance, have shown promise in the synthesis of quinoline (B57606) derivatives due to their high efficiency and recyclability. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. nih.govrsc.org Applying this technology to established routes like the Friedländer annulation could provide rapid access to the target compound. mdpi.com

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines multiple starting materials to form this compound would be a significant advancement in terms of atom economy and step efficiency. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control for nitration and cyclization reactions, which can be hazardous in batch processes.

A comparative table of potential synthetic routes is presented below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Nanocatalyst-Mediated Friedländer Annulation High yield, recyclability, mild conditions. nih.govijcce.ac.irDevelopment of a specific nanocatalyst for the condensation of a 4-nitro-2-aminotoluene derivative with a suitable three-carbon synthon.
Microwave-Assisted Conrad-Limpach Cyclization Reduced reaction time, increased efficiency. nih.govmdpi.comOptimization of microwave parameters for the reaction of 3-nitroaniline (B104315) with ethyl acetoacetate (B1235776) followed by cyclization.
One-Pot Multicomponent Reaction High atom economy, reduced waste, operational simplicity. rsc.orgDesign of a convergent synthesis using, for example, a nitroaniline, an aldehyde, and an alkyne.
Photocatalytic Synthesis Use of visible light as a renewable energy source, mild conditions. mdpi.comrsc.orgExploration of photoredox catalysis for the construction of the quinoline core from suitable precursors.

Discovery of Unprecedented Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nitro group deactivates the carbocyclic ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution (SNAr). The methyl group and the pyridinone ring also offer sites for unique transformations.

Future research should focus on:

Nitro Group Transformations: Beyond simple reduction to an amino group, the nitro group can be a versatile handle for C-C and C-heteroatom bond formation. Exploring transformations like the Nef reaction or denitrification could lead to novel derivatives. nih.gov

C-H Activation: Direct functionalization of the C-H bonds of the methyl group or the quinoline core would provide an atom-economical route to more complex structures, bypassing the need for pre-functionalized starting materials. mdpi.comacs.org

Photocycloadditions: The quinolone system can participate in photochemical reactions. Investigating [2+2] or [4+2] photocycloadditions could open pathways to complex, three-dimensional scaffolds that are otherwise difficult to access. sciencedaily.com

Radical Reactions: The use of radical-mediated processes could unlock new reactivity patterns, allowing for the introduction of various functional groups under mild conditions. nih.gov

Advancements in Computational Modeling for Predictive Molecular Design and Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for modern chemical research. For this compound, in silico studies can accelerate discovery and provide deep mechanistic understanding. nih.govresearchgate.net

Key opportunities include:

Predictive Synthesis Design: Quantum mechanical calculations can be used to predict the feasibility and regioselectivity of potential synthetic reactions, saving time and resources in the lab. acs.org

Mechanism Elucidation: Density Functional Theory (DFT) studies can map out the energy profiles of reaction pathways, identifying key intermediates and transition states. acs.orgresearchgate.net This is crucial for understanding and optimizing reaction conditions for both the synthesis and subsequent transformations of the molecule.

Spectroscopic Prediction: Calculating spectroscopic properties (NMR, IR, UV-Vis) can aid in the characterization and identification of new compounds derived from this compound.

Molecular Property Prediction: Computational methods can predict key molecular properties like electronic structure, solubility, and potential bioactivity, guiding the design of new derivatives for specific applications. nih.gov

Development of Structure-Guided Chemical Modifications for Deeper Mechanistic Insights into Molecular Interactions

Understanding how this compound and its derivatives interact with biological targets or other molecules is key to developing new applications. Structure-guided modifications are essential for probing these interactions. nih.govresearchgate.net

Future research directions involve:

Systematic Derivatization: Synthesizing a library of analogs by systematically modifying each part of the molecule (the methyl group, the nitro group position, and substituents on the quinolone ring) can establish clear structure-activity relationships (SAR). nih.gov

Isosteric and Bioisosteric Replacements: Replacing key functional groups with others of similar size and electronic properties can reveal their importance for molecular recognition. For example, replacing the nitro group with a cyano or a trifluoromethyl group.

Conformationally Locked Analogs: Introducing structural constraints to lock the molecule into specific conformations can help determine the bioactive conformation when interacting with a biological target.

Use of Molecular Probes: Incorporating fluorescent tags or photo-crosslinkers into the molecule can help visualize and identify its binding partners in complex systems.

Modification SiteType of ModificationRationale
C2-Methyl Group Oxidation, Halogenation, C-H functionalizationTo probe the role of this group in steric and electronic interactions.
C7-Nitro Group Reduction to amine, replacement with other electron-withdrawing groups (e.g., -CN, -CF₃), or electron-donating groups.To modulate electronic properties and hydrogen bonding capabilities. nih.gov
N1-Position Alkylation, ArylationTo explore the impact of N-substitution on solubility and biological activity.
Benzene (B151609) Ring Introduction of additional substituentsTo fine-tune lipophilicity and electronic distribution.

Unexplored Applications in Niche Chemical Fields and Advanced Material Science

While quinolones are well-known in medicine, the specific properties of this compound may lend it to applications in other specialized areas.

Emerging opportunities include:

Organic Electronics: The extended π-system and the presence of electron-donating (methyl) and electron-withdrawing (nitro, carbonyl) groups suggest potential as an organic semiconductor or as a component in organic light-emitting diodes (OLEDs).

Chemosensors: The quinolone scaffold can be functionalized to act as a fluorescent chemosensor for specific ions or molecules. The nitro group could act as a quenching moiety in a photoinduced electron transfer (PET) sensor.

Functional Dyes: Nitroaromatic compounds are often colored. This molecule could serve as a scaffold for novel dyes with interesting photophysical properties, potentially for use in imaging or as a pH indicator.

Heterocyclic Building Blocks: Following transformation of the nitro group, the resulting amino-quinolinone would be a versatile building block for the synthesis of more complex heterocyclic systems, such as those fused at the 6,7- or 7,8-positions. nih.gov

Challenges and Perspectives in Quinoline-Based Chemical Research and Innovation

Despite the immense potential, research on quinoline derivatives like this compound faces several challenges.

Selectivity: Achieving regioselectivity in the synthesis and functionalization of polysubstituted quinolines can be difficult. For instance, the initial synthesis of a 7-substituted quinoline from a meta-substituted aniline (B41778) often yields a mixture of 5- and 7-isomers. brieflands.com

Sustainability: Moving away from classical, often polluting, synthetic methods towards genuinely green alternatives remains a significant hurdle. acs.org

Complexity: Building complex, three-dimensional structures from flat aromatic precursors is a persistent challenge in organic synthesis. sciencedaily.com

The perspective for quinoline chemistry remains bright. Innovations in catalysis, C-H activation, and photochemistry are continuously expanding the synthetic toolbox. mdpi.comnih.gov The integration of computational chemistry will further accelerate the design and discovery of new compounds and reactions. researchgate.net By focusing on sustainable methods and exploring unconventional reactivity, chemists can unlock the full potential of specific molecules like this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-7-nitroquinolin-4(1H)-one, and what are their advantages/limitations?

  • Methodology :

  • Traditional acid/base catalysis : React 2-aminochalcone derivatives with acids (e.g., H₃PO₄) or bases under reflux. This method often requires long reaction times (~24–48 hrs) and yields moderate products (50–65%) due to side reactions .
  • Microwave-assisted synthesis : Irradiate precursors (e.g., substituted 2′-aminochalcones) with indium(III) chloride (InCl₃, 20 mol%) as a catalyst under microwave conditions (360 W, 5 min). This reduces reaction time to minutes and improves yields (~63%) .
    • Key considerations : Microwave methods minimize decomposition but require specialized equipment. Traditional methods are accessible but less efficient.

Q. Which purification and characterization techniques are critical for isolating this compound?

  • Purification :

  • Use column chromatography with silica gel and dichloromethane/ethyl acetate gradients to separate by-products .
  • Recrystallize from solvent mixtures (e.g., CH₂Cl₂/di-isopropylether) for high-purity crystals .
    • Characterization :
  • ¹H/¹³C NMR : Confirm substituent positions and structural integrity (e.g., nitro and methyl groups) .
  • Melting point analysis : Validate purity against literature values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in the synthesis of this compound?

  • Catalyst screening : Test Lewis acids (e.g., InCl₃, FeCl₃) to accelerate cyclization. InCl₃ reduces energy barriers in microwave-assisted reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve nitro-group stability, while non-polar solvents reduce side reactions .
  • Temperature control : Microwave irradiation ensures rapid, uniform heating, avoiding thermal degradation .

Q. What advanced structural analysis methods resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?

  • X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 57.84° between quinoline and benzene rings) and hydrogen-bonding patterns (N–H⋯N, ~3.0 Å) .
  • π-π stacking analysis : Quantify centroid-to-centroid distances (e.g., 3.94 Å) to predict packing efficiency and stability .
  • DFT calculations : Model electronic properties (e.g., nitro group’s electron-withdrawing effects) to correlate structure with reactivity .

Q. How do contradictory data on by-product formation arise in different synthesis protocols?

  • Mechanistic divergence :

  • Acid-catalyzed routes may produce dehydration by-products (e.g., quinoline derivatives) due to harsh conditions .
  • Microwave methods suppress side reactions but require precise control of irradiation power .
    • Mitigation strategies :
  • Monitor reactions via TLC and adjust catalyst loading or solvent polarity .
  • Compare ¹H NMR spectra of products with literature to identify impurities .

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